molecular formula C14H23NO B566421 3-[Ethyl(hexyl)amino]phenol CAS No. 100010-02-4

3-[Ethyl(hexyl)amino]phenol

Cat. No.: B566421
CAS No.: 100010-02-4
M. Wt: 221.344
InChI Key: KRWUORDTHJBMQO-UHFFFAOYSA-N
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Description

3-[Ethyl(hexyl)amino]phenol is a chemical compound intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or personal use. This organic compound belongs to the class of aminophenols, characterized by a phenolic ring substituted with an amino group. Compounds of this class are of significant interest in various research fields, particularly as synthetic intermediates . Based on its molecular structure, which features a tertiary amine with ethyl and hexyl chains, this compound is expected to exhibit properties useful in material science and organic synthesis. Related aminophenol derivatives are known to be key precursors in the development of specialized materials, including fluorescent dyes and polymers . The ethyl and hexyl alkyl chains attached to the nitrogen atom are designed to influence the compound's lipophilicity and electronic characteristics, which can be critical for modulating its behavior in catalytic systems or its incorporation into functional surfaces . Researchers value this specific substitution pattern for exploring structure-activity relationships in the design of novel organic molecules. Handle with care and consult the Safety Data Sheet (SDS) before laboratory use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100010-02-4

Molecular Formula

C14H23NO

Molecular Weight

221.344

IUPAC Name

3-[ethyl(hexyl)amino]phenol

InChI

InChI=1S/C14H23NO/c1-3-5-6-7-11-15(4-2)13-9-8-10-14(16)12-13/h8-10,12,16H,3-7,11H2,1-2H3

InChI Key

KRWUORDTHJBMQO-UHFFFAOYSA-N

SMILES

CCCCCCN(CC)C1=CC(=CC=C1)O

Synonyms

m-[Ethyl(hexyl)amino]phenol

Origin of Product

United States

Synthetic Methodologies for 3 Ethyl Hexyl Amino Phenol and Analogous N Alkylated Aminophenols

Strategies for Direct N-Alkylation of Aminophenols

Direct N-alkylation of aminophenols presents a straightforward approach to synthesizing N-alkylated derivatives. However, challenges exist in achieving high selectivity, as the hydroxyl group can also undergo alkylation, leading to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. umich.edu

Electrophilic Alkylation Approaches for Amine Functionality

Electrophilic alkylation involves the reaction of an aminophenol with an alkylating agent, such as an alkyl halide. The amino group, being more nucleophilic than the hydroxyl group in aminophenols, is preferentially alkylated. quora.com To improve the selectivity of N-alkylation, a common strategy involves the protection of the hydroxyl group before the alkylation step, followed by deprotection. umich.eduresearchgate.net For instance, the amino group can be protected via reaction with benzaldehyde, followed by alkylation of the hydroxyl group, and subsequent hydrolysis to yield the desired N-alkylaminophenol. umich.eduresearchgate.net

Another approach involves the direct alkylation of aminophenols under controlled conditions. For example, a process for preparing 3-(N,N-disubstituted amino)phenols involves reacting resorcinol (B1680541) with a primary amine to form a 3-(N-monosubstituted amino)phenol, which is then reacted with an alkylating agent. google.com

A method for the mono-N-alkylation of aminophenols involves a three-step process:

Reaction of an aminophenol with an aldehyde (e.g., benzaldehyde) to form an intermediate.

Reaction of the intermediate with an alkyl sulfate (B86663) (e.g., dimethyl sulfate) to form a salt.

Hydrolysis of the salt to yield the N-monoalkylated aminophenol with good selectivity, avoiding the need for a purification step. google.com

ReactantsProductSelectivityReference
Aminophenol, Aldehyde, Alkyl SulfateN-monoalkylaminophenolHigh google.com
Resorcinol, Primary Amine, Alkylating Agent3-(N,N-disubstituted amino)phenolGood google.com

Reductive Alkylation Protocols

Reductive alkylation, or reductive amination, is a widely used one-pot reaction for the synthesis of N-alkylated aminophenols. umich.eduresearchgate.net This method involves the reaction of an aminophenol with an aldehyde or a ketone in the presence of a reducing agent. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to the corresponding N-alkylated aminophenol. umich.edugoogleapis.com

A common procedure involves stirring the aminophenol and an aldehyde in a solvent like methanol (B129727), followed by the portionwise addition of a reducing agent such as sodium borohydride. umich.edu This method has been shown to produce N-alkylated derivatives in good to excellent yields. umich.eduresearchgate.net For industrial applications, reductive alkylation can be carried out by continuously feeding an aldehyde or ketone to a reaction system containing an aminophenol, an organic solvent, a reduction catalyst (e.g., platinum or palladium), and hydrogen. googleapis.com The continuous addition of an organic carboxylic acid to the reaction system can improve the reaction rate and yield. googleapis.com

During a study on selective mono-N-alkylation of amines using nitriles as alkylating agents under catalytic hydrogenation, an unexpected reduction of the aromatic ring of 3-aminophenol (B1664112) was observed, leading to a mixture of the expected 3-ethylaminophenol and other reduced products. acs.org

ReactantsReducing Agent/CatalystProductYieldReference
Aminophenol, AldehydeSodium BorohydrideN-alkylaminophenolGood to Excellent umich.eduresearchgate.net
Aminophenol, Aldehyde/KetonePt or Pd catalyst, H₂N-alkylaminophenolHigh googleapis.com
3-Aminophenol, Acetonitrile (B52724)10% Pd/C, H₂3-Ethylaminophenol (and byproducts)Mixture acs.org

Synthesis via Ring-Forming Reactions Involving Substituted Aminophenols

The synthesis of the aminophenol scaffold can also be achieved through various ring-forming reactions. These methods often provide access to complex and highly substituted aminophenols.

Formal Cycloaddition Reactions Leading to Aminophenol Scaffolds

Formal [3+3] cycloaddition reactions have been developed for the synthesis of substituted 2-aminophenols. A one-pot, three-component reaction between an alkyl 1-chlorocyclopropanecarboxylate, an alkyne diester, and an amine affords substituted 2-aminophenols in high yields. acs.org This process involves the in situ formation of an enamine and a cyclopropene (B1174273) intermediate, which then undergo a formal [3+3] cycloaddition. acs.org

Furthermore, [4+2] Diels-Alder cycloaddition reactions provide another route to aminophenols. The reaction between electron-rich dienes and SF₅-alkynes has been studied to synthesize SF₅-phenols and aminophenols. acs.org This method offers a convergent approach to these compounds in short reaction sequences. acs.org Copper-catalyzed asymmetric formal [4+2] cycloaddition of o-aminophenol derivatives with propargylic esters has also been developed for the stereoselective synthesis of chiral 2H-1,4-benzoxazines. nih.gov

Reaction TypeReactantsProductKey FeaturesReference
Formal [3+3] CycloadditionAlkyl 1-chlorocyclopropanecarboxylate, Alkyne diester, AmineSubstituted 2-aminophenol (B121084)One-pot, three-component, high yield acs.org
[4+2] Diels-Alder CycloadditionElectron-rich dienes, SF₅-alkynesSF₅-aminophenolsConvergent, short reaction sequence acs.org
Asymmetric [4+2] Cycloadditiono-Aminophenol derivatives, Propargylic estersChiral 2H-1,4-benzoxazinesCopper-catalyzed, stereoselective nih.gov

Cascade Reactions for meta-Aminophenol Formation

Cascade reactions offer an efficient pathway to synthesize meta-aminophenol derivatives. A copper-catalyzed cascade reaction involving a rsc.orgnih.gov-rearrangement of an alkoxy group in N-alkoxy-2-methylanilines, followed by an oxa-Michael addition and aromatization, has been developed. nih.govmdpi.com This method tolerates a variety of functional groups and provides a new route to a class of meta-aminophenol derivatives. mdpi.com The reaction proceeds via an ortho-quinol imine intermediate. nih.govresearchgate.net

Biocatalytic and Biotechnological Routes for Aminophenol Synthesis

Biocatalytic methods are emerging as sustainable alternatives for the synthesis of aminophenols. These routes often offer high selectivity and operate under mild reaction conditions.

The combination of a metal catalyst and a biocatalyst in a continuous flow system has been used for the synthesis of aminophenols from nitroaromatic compounds. rsc.orgrsc.org For example, the reduction of nitrobenzene (B124822) to hydroxylaminobenzene using zinc, followed by an enzymatic conversion catalyzed by an immobilized hydroxylaminobenzene mutase, produces ortho-aminophenol. rsc.org This system has demonstrated high conversion efficiency. rsc.org

Horseradish peroxidase (HRP) has been employed to catalyze the oxidation of o-aminophenols to their corresponding quinone imines. acs.orgresearchgate.net This biocatalytic oxidation is part of a one-pot, two-step procedure for the synthesis of 1,4-benzoxazines. acs.org This approach is considered a "greener" alternative to conventional chemical oxidation methods. acs.orgresearchgate.net

BiocatalystSubstrateProductKey FeaturesReference
Hydroxylaminobenzene mutase (with Zinc)Nitroaromatic compoundsortho-AminophenolsContinuous flow system, high conversion rsc.orgrsc.org
Horseradish Peroxidase (HRP)o-Aminophenolso-Quinone imines (for 1,4-benzoxazine synthesis)"Greener" alternative, one-pot two-step acs.orgresearchgate.net

Derivatization from Precursor Moleculesgoogle.com

The synthesis of 3-[Ethyl(hexyl)amino]phenol and its analogs often begins with readily available precursor molecules like resorcinol and 3-aminophenol. These starting materials undergo specific chemical transformations, primarily alkylation, to introduce the desired ethyl and hexyl groups onto the amino nitrogen.

Alkylation of Resorcinol Derivativesgoogle.com

One prominent synthetic route involves the initial reaction of resorcinol with a primary amine, followed by a second alkylation step. google.com A common method is to react resorcinol with monoethylamine, often in an aqueous solution within an autoclave, to produce the intermediate, 3-ethylaminophenol. google.comgoogle.com This intermediate can then be reacted with a hexyl halide, such as hexyl bromide, to yield the final product. google.com

A patented method details a process where resorcinol and monoethylamine are reacted at high temperatures (140–200°C) for 8 to 16 hours to form the 3-ethylaminophenol intermediate. google.com After this initial step, unreacted monoethylamine is recovered through distillation. The resulting product, without needing separation, is then heated to between 75°C and 95°C for a subsequent reaction with a halogenated isopentane (B150273) (an analog to a hexyl halide). google.com Following this second alkylation, the pH of the reaction mixture is adjusted to near-neutral (pH 6-8) with a liquid alkali. This causes the separation of the aqueous phase, which can be removed while the mixture is still hot. The remaining organic phase is washed with water and subjected to distillation under reduced pressure to yield high-purity 3-(N-ethyl-N-isoamyl)aminophenol, a close analog of this compound. google.com A key advantage of this method is the ability to recover unreacted resorcinol from the separated aqueous phase through solvent extraction, allowing it to be reused in subsequent batches. google.com

Table 1: Synthesis of 3-(N-ethyl-N-isoamyl)aminophenol from Resorcinol This table is interactive. You can sort and filter the data.

Molar Ratio (Resorcinol:Amine) Reaction Temperature (°C) Reaction Time (h) Second Alkylating Agent Yield (%) Purity (%)
1:1.5 140-200 8-16 Halo isopentane 76.0 98.2
1:0.8-1.2 150-180 8-12 Halo isopentane 80.7 99.2
1:0.3-1.5 140-200 4-16 Halo isopentane 82.9 98.7

Data sourced from patent CN102199097A. google.com

Transformations of 3-Aminophenol and Alkyl Halidesgoogle.com

An alternative and widely used synthetic strategy starts with 3-aminophenol and introduces the alkyl groups through reactions with alkyl halides. chemcess.com The direct alkylation of 3-aminophenol with an agent like n-hexyl bromide can be performed in water. google.com In a typical procedure, 3-aminophenol is heated with n-hexyl bromide, followed by the addition of a base such as sodium hydroxide (B78521) solution. google.com This process is often carried out in a stepwise manner to first encourage mono-alkylation and then di-alkylation. For instance, an initial reaction at 80-85°C with one portion of alkyl halide is followed by the addition of base and a second portion of alkyl halide at a slightly higher temperature of 90-93°C. google.com This approach has been successfully applied to synthesize various N,N-dialkylaminophenols, achieving high yields. google.com

However, a significant challenge in the direct alkylation of aminophenols is the potential for competing O-alkylation at the hydroxyl group, which can lead to a mixture of products and complicate purification. chemcess.comumich.edu To achieve selective N-alkylation, a multi-step, one-pot reaction can be employed. umich.eduresearchgate.net This involves first protecting the amino group by reacting the aminophenol with an aldehyde (like benzaldehyde) to form an imine. umich.eduresearchgate.net The hydroxyl group is then alkylated using an alkyl halide. Finally, the imine is hydrolyzed to restore the amino group, yielding the desired N-alkylated aminophenol with high selectivity. umich.edu Another selective method involves the condensation of the aminophenol with an aldehyde, followed by reduction of the resulting imine with a reducing agent like sodium borohydride. umich.eduresearchgate.net

Table 2: Synthesis of N,N-Dialkylaminophenols from 3-Aminophenol This table is interactive. You can sort and filter the data.

Starting Material Alkyl Halide Base Reaction Temperature (°C) Yield (%)
3-Aminophenol n-Butyl Bromide Sodium Hydroxide 80-93 90.2
3-Aminophenol n-Hexyl Bromide Sodium Hydroxide 80-93 89.4
3-Aminophenol Isoamyl Bromide Sodium Hydroxide 80-85 91.4

Data sourced from patent EP0831081B1. google.com

Optimization of Reaction Conditions and Yields in Aminophenol Synthesis

Optimizing reaction conditions is a crucial aspect of synthesizing aminophenol derivatives to maximize yield and purity while minimizing costs and environmental impact. Key parameters that are frequently adjusted include temperature, solvent, catalyst systems, and the concentration of reactants.

Research into the synthesis of various aminophenols highlights common optimization strategies. For the synthesis of para-aminophenol from nitrobenzene, for example, studies have shown that reaction temperature, acid catalyst concentration, and reaction time are all critical variables. rasayanjournal.co.in In one study, the optimal yield was achieved at a reaction temperature of 70°C; temperatures above this point led to a decrease in the yield. rasayanjournal.co.in Similarly, the concentration of the sulfuric acid catalyst was optimized to 1.5 M, with concentrations above or below this value resulting in lower yields. rasayanjournal.co.in The reaction time was also extended to 150 minutes to ensure the completion of the synthesis. rasayanjournal.co.in

In other synthetic systems, such as the copper-catalyzed synthesis of meta-aminophenol derivatives, the choice of solvent and temperature plays a significant role. mdpi.com Investigations revealed that using 1,2-dichloroethane (B1671644) (DCE) as the solvent resulted in the best yield compared to other solvents, while varying the temperature between 60°C and 80°C did not improve the yield or product selectivity. mdpi.com The optimization of the synthesis of paracetamol from 4-aminophenol (B1666318) involved changing the solvent from dichloromethane (B109758) to the less toxic ethyl acetate (B1210297), which also improved solubility and led to quantitative yields of the intermediate. acs.org Furthermore, the quantities of reagents, such as acetic anhydride (B1165640), were adjusted to ensure the reaction completed within a practical timeframe. acs.org These examples underscore the general principle that each specific synthesis of an aminophenol derivative requires careful, empirical optimization of its unique reaction parameters to achieve the most efficient outcome.

Table 3: Optimization Parameters for Para-Aminophenol Synthesis This table is interactive. You can sort and filter the data.

Parameter Investigated Range Optimal Value Resulting Yield (%)
Temperature (°C) 60 - 90 70 48.04
H₂SO₄ Concentration (M) 0.80 - 2.90 1.50 48.04
Reaction Time (minutes) - 150 46.60 (validated)

Data sourced from Rasayan Journal of Chemistry. rasayanjournal.co.in

Advanced Spectroscopic Characterization and Structure Elucidation of N Substituted Aminophenols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by mapping the magnetic fields around atomic nuclei. For 3-[Ethyl(hexyl)amino]phenol, ¹H and ¹³C NMR provide critical information about the hydrogen and carbon skeletons, respectively.

Proton (¹H) NMR Studies

In ¹H NMR spectroscopy of this compound, the chemical shifts are influenced by the electron-donating effects of both the hydroxyl (-OH) and the secondary amino (-N(Et)(Hex)) groups on the aromatic ring. The protons on the aromatic ring are expected to appear in the range of 6.0-7.2 ppm. The signals for the aliphatic protons of the ethyl and hexyl groups will appear further upfield. The phenolic proton signal is typically broad and its position can vary depending on solvent and concentration.

Based on data from analogous compounds like 3-ethylphenol (B1664133) and 3-aminophenol (B1664112), the predicted chemical shifts are detailed below. hmdb.cachemicalbook.comdocbrown.info The protons on the ethyl and hexyl chains adjacent to the nitrogen atom are deshielded and appear at approximately 3.2-3.4 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Phenolic -OH 8.5 - 9.5 Broad Singlet N/A
Aromatic H (C2-H) 6.25 Singlet (or narrow triplet) ~2.2
Aromatic H (C4-H) 6.20 Doublet of Doublets 8.0, 2.3
Aromatic H (C5-H) 7.05 Triplet 8.0
Aromatic H (C6-H) 6.15 Doublet of Doublets 8.0, 2.3
N-CH₂ (Ethyl) 3.30 Quartet 7.1
N-CH₂ (Hexyl) 3.25 Triplet 7.5
-CH₂- (Hexyl Chain) 1.55 Multiplet -
-CH₂- (Hexyl Chain) 1.30 Multiplet -
-CH₃ (Ethyl) 1.15 Triplet 7.1

Carbon-13 (¹³C) NMR Investigations

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons are significantly affected by the substituents. The carbon atom attached to the hydroxyl group (C3) and the one attached to the amino group (C1) are expected at the downfield end of the aromatic region, around 157 ppm and 150 ppm, respectively. The carbons of the ethyl and hexyl groups appear in the upfield aliphatic region. pressbooks.pubrsc.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C3 (Ar, C-OH) 157.5
C1 (Ar, C-N) 149.8
C5 (Ar, C-H) 130.2
C6 (Ar, C-H) 107.5
C4 (Ar, C-H) 105.0
C2 (Ar, C-H) 101.0
N-CH₂ (Hexyl) 51.5
N-CH₂ (Ethyl) 44.3
-CH₂- (Hexyl) 31.8
-CH₂- (Hexyl) 29.5
-CH₂- (Hexyl) 26.9
-CH₂- (Hexyl) 22.7
-CH₃ (Hexyl) 14.1

Phosphorus-31 (³¹P) NMR Analysis

³¹P NMR spectroscopy is a specialized technique used for the analysis of compounds containing phosphorus atoms. Since the molecular structure of this compound does not include any phosphorus atoms, ³¹P NMR analysis is not applicable for the characterization of this compound. uminho.pt

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic bands for the O-H, N-H (if any residual primary/secondary amine is present, though not expected in the pure tertiary amine structure), C-N, C-O, aromatic, and aliphatic C-H bonds. ijeab.comijarbs.com

A broad absorption band between 3200 and 3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic group. tandfonline.com The C-H stretching vibrations of the aromatic ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and hexyl groups are observed just below 3000 cm⁻¹. The C-N stretching vibration for an aromatic amine typically appears in the 1250-1350 cm⁻¹ region. mdpi.comunilag.edu.ng

Table 3: Predicted FT-IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3600 - 3200 O-H Stretch (Broad) Phenolic -OH
3100 - 3000 C-H Stretch Aromatic
2955 - 2850 C-H Stretch Aliphatic (Ethyl & Hexyl)
1620 - 1580 C=C Stretch Aromatic Ring
1520 - 1470 C=C Stretch Aromatic Ring
1470 - 1430 C-H Bend Aliphatic (CH₂)
1350 - 1250 C-N Stretch Aromatic Amine
1250 - 1180 C-O Stretch Phenol (B47542)

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Phenols and their derivatives are known to absorb UV light. 3-Aminophenol, a parent compound, shows absorption maxima (λmax) around 234 nm and 301 nm. europa.eunist.gov The substitution of the amino group with ethyl and hexyl groups, which are electron-donating, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to increased conjugation and stabilization of the excited state. mdpi.com

Table 4: Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm) Solvent Electronic Transition
~245 Ethanol π → π*

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular weight of this compound (C₁₄H₂₃NO) is 221.34 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 221.

The fragmentation pattern is predicted to be dominated by cleavages adjacent to the nitrogen atom (alpha-cleavage) and the loss of alkyl radicals. A significant fragmentation pathway for phenols involves the loss of a neutral carbon monoxide (CO) molecule from the ring after rearrangement. docbrown.infolibretexts.org

Key predicted fragmentation pathways include:

Loss of a pentyl radical: Cleavage of the hexyl chain would lead to a prominent peak at m/z = 150 ([M - C₅H₁₁]⁺).

Loss of an ethyl radical: Alpha-cleavage can result in the loss of the ethyl group, giving a peak at m/z = 192 ([M - C₂H₅]⁺).

Benzylic-type cleavage: The most stable fragment from alpha-cleavage would be the loss of the larger pentyl radical from the hexyl group, leading to the formation of a stable ion.

Table 5: Predicted Major Mass Spectrometry Fragments for this compound

m/z Value Predicted Fragment Ion Fragmentation Pathway
221 [C₁₄H₂₃NO]⁺ Molecular Ion (M⁺)
206 [C₁₃H₂₀NO]⁺ M⁺ - CH₃
192 [C₁₂H₁₈NO]⁺ M⁺ - C₂H₅ (Loss of ethyl radical)
150 [C₉H₁₂NO]⁺ M⁺ - C₅H₁₁ (Loss of pentyl radical)

Table 6: List of Compounds Mentioned

Compound Name
This compound
3-Aminophenol
p-Aminophenol
3-Ethylphenol
4-Amino-3-pentadecylphenol
Carbon Monoxide

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the analysis of aminophenol derivatives. chromatographyonline.comnih.gov This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for identifying and quantifying these compounds in complex mixtures. chromatographyonline.com

For the analysis of aminophenols, reverse-phase HPLC is commonly employed. redalyc.org The separation is typically achieved on a C18 column using a mobile phase gradient, often consisting of an aqueous component with an organic modifier like acetonitrile (B52724) or methanol (B129727), and an acid, such as formic acid, to improve peak shape and ionization efficiency. chromatographyonline.comnih.gov

The mass spectrometer, often an electrospray ionization (ESI) source, is usually operated in positive ion mode for aminophenols. mdpi.com The MS/MS capabilities allow for the selection of a specific precursor ion (the molecular ion of the aminophenol) and its fragmentation to produce a characteristic product ion spectrum. This fragmentation pattern serves as a fingerprint for the compound, enabling its unambiguous identification. The high sensitivity of this method allows for the detection of trace amounts of the analyte. researchgate.net

A typical HPLC-MS/MS method for a related compound, N-acetyl-4-aminophenol (NAAP), utilized an online solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation and detection. researchgate.net This approach minimizes sample preparation and enhances throughput. researchgate.net The limit of quantification for NAAP in urine was reported to be as low as 0.75 µg/L, demonstrating the high sensitivity of the technique. researchgate.net

Table 1: Representative HPLC-MS/MS Parameters for Aminophenol Analysis

Parameter Condition
Column C18 reversed-phase
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Gradient
Ionization Electrospray Ionization (ESI), Positive Mode

| Detection | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and semi-volatile compounds like aminophenols. nih.gov However, due to the presence of polar -OH and -NH groups, derivatization is often necessary to increase the volatility and thermal stability of these compounds, and to improve their chromatographic behavior. mdpi.comnih.gov

Common derivatizing agents for aminophenols include acetic anhydride (B1165640) or heptafluorobutyric anhydride (HFBA), which convert the polar functional groups into less polar esters and amides. mdpi.compublisso.de This in-situ derivatization allows for accurate quantification and prevents chemical reactions between highly reactive hair dye ingredients. mdpi.com

The derivatized sample is then injected into the gas chromatograph, where it is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase like DB-5. ut.ac.ir The separated components then enter the mass spectrometer, which is usually operated in electron ionization (EI) mode. The resulting mass spectra, with their characteristic fragmentation patterns, are used for identification by comparison with spectral libraries. hmdb.cadrugbank.com For quantitative analysis, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity. mdpi.com

A study on the determination of aromatic amines in food contact materials using GC-MS reported limits of detection in the range of 0.4-2.0 µg/kg for various primary aromatic amines. chrom-china.com Another study on oxidation hair-dye components in hair fiber demonstrated detection limits as low as 6 ng for several aminophenols. nih.gov

Table 2: Typical GC-MS Parameters for Derivatized Aminophenol Analysis

Parameter Condition
Derivatizing Agent Acetic Anhydride or HFBA
Column DB-5 (30m x 0.25mm x 0.25µm) or similar
Carrier Gas Helium
Injection Mode Splitless
Ionization Mode Electron Ionization (EI), 70 eV

| Detection | Full Scan or Selected Ion Monitoring (SIM) |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ias.ac.innih.govaip.org For a compound like this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. asianpubs.orgscirp.org

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. aip.org

Studies on related aminophenol derivatives have revealed key structural features, such as the formation of hydrogen bonds (O–H···N and N–H···O) which often dictate the crystal packing. ias.ac.in For example, the crystal structure of 2-amino-4-ethylphenol (B1269030) was determined to be in the P21/c space group. ias.ac.in The elucidation of the crystal structure provides fundamental information about the molecule's conformation and supramolecular assembly. ias.ac.innih.gov

Advanced Chromatographic Separation Techniques

Beyond the standard hyphenated techniques, a variety of advanced chromatographic methods are employed for the separation and analysis of aminophenols.

Modern HPLC methodologies offer significant improvements in speed and resolution for the analysis of phenolic compounds. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC), which utilizes columns with sub-2 µm particles, can dramatically increase separation efficiency and reduce analysis time. chromatographyonline.com

For aminophenols, reversed-phase HPLC remains the most common approach. redalyc.org A typical method for the analysis of 4-aminophenol (B1666318) uses a mixed-mode stationary phase column with a mobile phase of water, acetonitrile, and an ammonium (B1175870) formate (B1220265) buffer, allowing for detection by UV and compatibility with mass spectrometry. sielc.com Another method for the same compound employed a mobile phase with sulfuric or perchloric acid and UV detection. sielc.com The choice of column chemistry, mobile phase composition, and gradient profile are all critical parameters that are optimized to achieve the desired separation. mdpi.com

Gas chromatography finds broad application in the analysis of aromatic amines, including aminophenols, particularly in environmental and industrial settings. nih.govcoresta.org As with GC-MS, derivatization is a key step for successful GC analysis of these compounds. publisso.de A study on aromatic amines in water samples used solid-phase extraction for enrichment, followed by derivatization with iodine and GC with electron capture detection (ECD). nih.gov Another method for analyzing aromatic amines in workplace air involved collection on acid-impregnated filters, extraction, derivatization with heptafluorobutyric anhydride, and subsequent GC-MS analysis. publisso.de These methods demonstrate the versatility of GC for the trace analysis of aminophenols in various matrices.

Micellar Electrokinetic Capillary Chromatography (MEKC) is a high-efficiency separation technique that is well-suited for the analysis of a wide range of compounds, including phenols. nih.govnih.govdoi.org In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. These micelles act as a pseudo-stationary phase, allowing for the separation of both charged and neutral analytes based on their partitioning between the micelles and the surrounding aqueous buffer.

For the separation of phenolic compounds, a buffer system containing sodium dodecyl sulfate (B86663) (SDS) as the surfactant is often used. nih.govecu.edu.au The separation can be optimized by adjusting the pH of the buffer, the concentration of the surfactant, and by adding organic modifiers like methanol or acetonitrile to the buffer to enhance selectivity and resolution. nih.govecu.edu.au MEKC offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N-acetyl-4-aminophenol (NAAP)
2-amino-4-ethylphenol
4-aminophenol
Acetonitrile
Methanol
Formic Acid
Acetic Anhydride
Heptafluorobutyric anhydride (HFBA)
Sodium dodecyl sulfate (SDS)
2-amino-p-cresol
p-phenylenediamine (PPDA)
toluylene-2,5-diamine (T-2,5-DA)
o-aminophenol (OAP)
m-aminophenol (MAP)
p-amino-o-cresol (PAOC)

Gas Chromatography (GC) Applications

Chemometric Approaches for Spectroscopic Data Analysisuclan.ac.uk

The analysis of spectroscopic data for N-substituted aminophenols, including this compound, can be significantly enhanced through the application of chemometric methods. These statistical and mathematical techniques are designed to extract maximal chemical information from complex, multivariate datasets generated by modern spectroscopic instruments. acs.orgnih.gov When dealing with mixtures or tracking subtle structural changes, spectroscopic signals often overlap, making direct interpretation challenging. Chemometrics provides powerful tools to deconvolve these complex signals, enabling qualitative and quantitative analysis that might otherwise be impossible. researchgate.netnih.gov

Detailed Research Findings

In the context of characterizing N-substituted aminophenols, chemometric techniques are primarily applied to data from vibrational (FTIR, Raman) and UV-Vis spectroscopy. These methods can resolve overlapping spectral features from multiple components in a mixture, such as the target compound, starting materials, intermediates, and byproducts. researchgate.netresearchgate.net Principal Component Analysis (PCA) is a widely used unsupervised method for initial data exploration. nih.gov It reduces the dimensionality of the data, highlighting variance and revealing clustering of samples based on their chemical composition, which can be visualized in score plots. acs.org

For quantitative purposes, supervised methods like Partial Least Squares (PLS) regression and Artificial Neural Networks (ANN) are employed. researchgate.netspectroscopyonline.com These techniques build predictive models by correlating spectral data with known concentrations of the analytes. A calibration model is developed using a set of standards with known compositions and then validated with an independent set of samples. nih.govresearchgate.net Such models allow for the rapid and accurate determination of the concentration of compounds like this compound in unknown samples directly from their spectra.

A hypothetical study on the synthesis of this compound could involve monitoring the reaction mixture using in-line FTIR spectroscopy. The collected spectra would form a large dataset where the signatures of the reactant (e.g., 3-aminophenol), the alkylating agents, and the product, this compound, are present in varying proportions over time. The overlapping nature of the N-H, O-H, C-N, and aromatic ring vibrations would make simple univariate analysis difficult.

By applying Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS), researchers can deconvolve the data matrix into the "pure" spectral profiles of each chemical species and their corresponding concentration profiles throughout the reaction. researchgate.net This approach not only quantifies the formation of the final product but also provides insights into the reaction kinetics and the presence of any intermediate species.

The following interactive table presents hypothetical absorbance data from an FTIR analysis of a designed experiment. The experiment includes calibration samples containing known concentrations of this compound and a key potential impurity, 3-aminophenol, at characteristic wavenumbers.

Sample IDThis compound Conc. (M)3-Aminophenol Conc. (M)Absorbance at 3400 cm⁻¹ (N-H Stretch)Absorbance at 1250 cm⁻¹ (C-N Stretch)Absorbance at 1600 cm⁻¹ (Aromatic C=C)
Cal-010.010.090.580.150.41
Cal-020.020.080.560.190.42
Cal-030.050.050.490.310.45
Cal-040.080.020.420.420.48
Cal-050.090.010.400.460.49
Val-010.030.070.540.230.43
Val-020.070.030.450.390.47

Using the data from such a table, a PLS model could be constructed. The performance of this model is evaluated by parameters like the Root Mean Square Error of Prediction (RMSEP), which quantifies the predictive accuracy of the model when analyzing new samples. spectroscopyonline.com For instance, a well-calibrated PLS model might predict the concentration of this compound with an RMSEP of 0.005 M, demonstrating the high precision of the chemometric approach. This ability to resolve and quantify components in a complex mixture is fundamental for process control and quality assurance in chemical manufacturing.

Computational and Theoretical Chemistry Investigations of 3 Ethyl Hexyl Amino Phenol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a primary tool for predicting molecular properties with high accuracy. DFT calculations for 3-[Ethyl(hexyl)amino]phenol would typically be performed using a functional like B3LYP combined with a basis set such as 6-311+G(d,p) to ensure reliable results. researchgate.netsemanticscholar.org

The first step in a computational study is to find the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this process involves calculating the potential energy surface to identify the lowest energy conformation.

Detailed Research Findings: A conformational analysis would be crucial due to the flexible ethyl and hexyl chains attached to the nitrogen atom. ic.ac.uk Rotation around the C-N, N-C(ethyl), and C-C bonds of the hexyl group would lead to various conformers. DFT calculations would systematically explore these rotational possibilities to locate the global minimum energy structure. The analysis would reveal the preferred spatial arrangement of the alkyl chains relative to the phenol (B47542) ring, which is influenced by steric hindrance and weak intramolecular interactions. For similar N-alkylated aromatic compounds, it has been shown that allylic strain can force the aryl substituent to rotate out of the plane of the amide or amine group. The resulting optimized geometry provides the foundation for all subsequent calculations.

Hypothetical Optimized Geometrical Parameters

This table illustrates the kind of data that would be generated from a geometry optimization calculation. Bond lengths are in Angstroms (Å) and bond angles are in degrees (°).

ParameterBondPredicted Value (Å)ParameterBondsPredicted Value (°)
Bond LengthC-O1.37Bond AngleC-O-H109.5
Bond LengthC-N1.40Bond AngleC-N-C(ethyl)118.0
Bond LengthN-C(ethyl)1.47Bond AngleC-N-C(hexyl)118.0
Bond LengthN-C(hexyl)1.48Bond AngleC(ethyl)-N-C(hexyl)120.0

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. researchgate.netsphinxsai.comnih.gov

Detailed Research Findings: The calculated vibrational frequencies for this compound would correspond to specific molecular motions, such as the stretching of the O-H and N-H (if present) bonds, C-H stretching of the aromatic ring and alkyl chains, C=C stretching of the phenyl ring, and various bending and torsional modes. acs.orgresearchgate.net These theoretical spectra are invaluable for interpreting experimental IR and Raman data. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and the approximations inherent in the DFT method. sphinxsai.com For aromatic amines, the N-H wagging mode is particularly sensitive to interactions and can provide insight into the local environment. acs.org

Hypothetical Predicted Vibrational Frequencies

This table shows representative vibrational modes and their predicted frequencies.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
O-H StretchPhenolic -OH3650
C-H Stretch (Aromatic)Phenyl Ring3100-3000
C-H Stretch (Aliphatic)Ethyl/Hexyl Chains2960-2850
C=C StretchPhenyl Ring1600-1450
C-O StretchPhenolic C-O1250
C-N StretchAmine C-N1350

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). scirp.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov

Detailed Research Findings: For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the nitrogen atom, reflecting the sites most susceptible to electrophilic attack. The LUMO would likely be distributed across the aromatic ring. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the ground state. researchgate.net This analysis would provide a quantitative measure of the molecule's electronic stability and susceptibility to charge transfer. scirp.org

Hypothetical Frontier Molecular Orbital Energies

This table presents hypothetical energy values for the frontier orbitals, calculated using a DFT method.

OrbitalEnergy (eV)
HOMO-5.85
LUMO-0.95
Energy Gap (ΔE) 4.90

A detailed analysis of all molecular orbitals (MOs), not just the frontier orbitals, provides a complete picture of the electronic distribution within this compound. theaic.org Visualizing the shapes of these orbitals helps in understanding bonding interactions and the delocalization of electrons.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density (ρ) to characterize chemical bonds and non-covalent interactions. mdpi.comgla.ac.ukacs.org By locating critical points in the electron density, one can define atomic basins and analyze the nature of interatomic interactions. nih.govuni-muenchen.de

Detailed Research Findings: A QTAIM analysis of this compound would quantify the nature of its covalent bonds (e.g., C-C, C-O, C-N) through the properties at the bond critical points (BCPs). For instance, the value of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP can distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions. This analysis could also identify and characterize any weak intramolecular hydrogen bonds, for example, between the phenolic proton and the nitrogen atom, or other van der Waals contacts involving the alkyl chains. acs.org

Molecular Orbital Energies and Shapes

Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis)

DFT calculations are widely used to predict various spectroscopic parameters, providing a powerful complement to experimental measurements. researchgate.netnih.govnih.gov

Detailed Research Findings:

NMR Spectrum: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed with DFT to predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for isotopes like ¹H and ¹³C. theaic.orgresearchgate.net Theoretical predictions for this compound would help in assigning the complex experimental NMR signals, especially for the overlapping protons and carbons in the ethyl and hexyl chains. mdpi.com

UV-Vis Spectrum: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and predicting the ultraviolet-visible (UV-Vis) absorption spectrum. researchgate.netresearchgate.netmdpi.com The calculation would yield the absorption wavelengths (λmax) and corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the predicted transitions would likely correspond to π → π* excitations within the phenol ring.

Hypothetical Predicted Spectroscopic Data

This table summarizes the type of spectroscopic data that would be predicted.

SpectroscopyParameterPredicted Value
¹H NMR Chemical Shift (δ) - Aromatic H6.5 - 7.5 ppm
Chemical Shift (δ) - Phenolic OH4.5 - 5.5 ppm
Chemical Shift (δ) - Alkyl CH₂, CH₃0.9 - 3.5 ppm
¹³C NMR Chemical Shift (δ) - Aromatic C110 - 160 ppm
Chemical Shift (δ) - Alkyl C14 - 50 ppm
UV-Vis λmax 1~220 nm (π → π)
λmax 2~275 nm (π → π)

Mechanistic Insights from Computational Modeling

Computational modeling has become an indispensable tool in modern chemistry for elucidating complex reaction mechanisms at a molecular level. By employing quantum mechanical calculations, researchers can map out the potential energy surface of a reaction, providing a detailed picture of the transformations involved. These theoretical investigations offer profound insights into the dynamics and feasibility of chemical processes that are often difficult or impossible to obtain through experimental means alone. For systems involving substituted phenols like this compound, computational modeling can predict reaction outcomes, explain selectivities, and guide the design of new synthetic routes.

Methodologies such as Density Functional Theory (DFT) are frequently used to explore reaction pathways. acs.orgacs.org These methods can model various scenarios, including concerted versus stepwise mechanisms, and identify key intermediates and transition states. acs.org For instance, in studies of cycloaddition reactions, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to investigate competing reaction pathways. acs.org Such computational approaches provide a foundational understanding of the factors governing a reaction's progress, from the initial interaction of reactants to the formation of final products.

Kinetic and Thermodynamic Parameters of Reactions

Computational chemistry provides robust methods for determining the kinetic and thermodynamic parameters that govern chemical reactions. By calculating the energies of reactants, products, and transition states, key thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be derived. These values indicate the spontaneity and energetic favorability of a chemical process.

Kinetic parameters, which describe the rate of a reaction, are also accessible through computational modeling. The activation energy (Ea), a critical kinetic barrier, can be calculated from the energy difference between the reactants and the transition state. This information is vital for understanding how factors like temperature and catalysts influence reaction speed. For example, in studies of reactions between phenols and radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH•), kinetic and thermodynamic parameters have been extensively investigated. nih.govresearchgate.net The reversibility of these reactions can be confirmed, and rate constants for both forward and reverse steps can be estimated.

In one study on various phenols, the temperature dependence of the reaction rate constant (k₂) in cyclohexane (B81311) was used to determine Arrhenius parameters. The pre-exponential factors (A-factors) were found to span a wide range, indicating that steric effects from substituents ortho to the reactive hydroxyl group significantly impact the reaction kinetics. Although specific data for this compound is not available, these studies illustrate the type of quantitative insights that can be gained.

Table 1: Illustrative Kinetic and Thermodynamic Data for Phenol Reactions (Example with DPPH• Radical) This table presents example data from studies on various phenols to illustrate the types of parameters obtained through computational and experimental kinetic studies. The data is not specific to this compound.

Phenol Derivativek₂ (M⁻¹s⁻¹) at 298 Klog(A/M⁻¹s⁻¹)Source
4-Methoxyphenol0.0573.65
2,6-Dimethoxyphenol0.0236.32
2-tert-Butyl-4-methoxyphenol0.009-
Ascorbic Acid21,100 ± 570- researchgate.net
Catechin3070- researchgate.net

Data sourced from studies on various phenolic compounds reacting with DPPH•. researchgate.net

Reaction Pathways and Transition States

A cornerstone of computational mechanistic studies is the identification of reaction pathways and the characterization of transition states. A reaction pathway, or reaction coordinate, represents the lowest energy path connecting reactants to products on the potential energy surface. A transition state (TS) is a specific configuration along this pathway corresponding to an energy maximum. It is an unstable, transient species that represents the energetic bottleneck of the reaction.

Computational methods, particularly DFT, are used to locate and verify these critical points. acs.org For a given reaction, multiple pathways might be plausible, such as concerted (one-step) or stepwise (multi-step) mechanisms. acs.org Theoretical calculations can determine the energy barriers associated with each pathway, allowing chemists to predict the most likely mechanism. acs.org For example, DFT calculations can elucidate whether a reaction proceeds through a single transition state or involves the formation of one or more intermediates. dss.go.th

The geometry and electronic structure of the transition state are crucial for understanding reactivity and selectivity. For instance, in cross-coupling reactions, DFT calculations have been used to model the transition states of the transmetalation step, revealing that a stabilizing interaction between two different metal centers can lower the energy barrier. colorado.edu Similarly, for hydrolysis reactions of phosphotriesters, large primary oxygen-18 kinetic isotope effects suggested a highly associative transition state where the nucleophile is very close to the phosphorus atom. researchgate.net These examples highlight how computational analysis of transition states provides deep mechanistic understanding.

Long-Range Ion-Molecule Interaction Potentials

Beyond covalent bond-making and bond-breaking events, long-range interactions play a critical role in chemical reactivity, particularly in solution and in biological systems. Ion-molecule interactions, a class of noncovalent interactions, are especially important. These forces, which include ion-dipole and ion-induced dipole interactions, can influence the orientation of reactants, stabilize transition states, and modulate reaction pathways.

Computational chemistry allows for the detailed study of these interactions. The potential energy of an ion-molecule interaction can be calculated as a function of the distance and orientation between the species. This generates an interaction potential surface that describes the energetic landscape of their approach. Ionic hydrogen bonds are a particularly strong class of these interactions, with bond strengths that can be a significant fraction of a covalent bond. acs.org

Recent advances have focused on harnessing distal ionic interactions to control stereoselectivity in catalysis. acs.org In one study, a chiral catalyst with an anionic group was shown to exert stereocontrol through electrostatic interactions with a charged group on the substrate, even when the interacting groups were far from the reaction center. acs.org This demonstrates that long-range ion-molecule potentials can be precisely engineered to achieve high levels of selectivity. For a molecule like this compound, which contains both a potentially ionizable phenolic hydroxyl group and a basic amino group, understanding these long-range interactions would be crucial for predicting its behavior in ionic environments or in the presence of charged catalysts.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to translate the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.de It provides a quantitative basis for the familiar Lewis structure model, offering insights into charge distribution, hybridization, and the stabilizing effects of electron delocalization. icm.edu.pl

The NBO method analyzes the electron density of a molecule to identify the most accurate Lewis structure. It then investigates deviations from this idealized structure, which are interpreted as delocalization effects. These delocalizations are primarily evaluated through second-order perturbation theory, which quantifies the stabilization energy (E⁽²⁾) arising from a donor-acceptor interaction between a filled (donor) NBO (like a bond or lone pair) and an empty (acceptor) NBO (typically an antibonding orbital). researchgate.netuba.ar

In a study of a related alkylaminophenol, 2-(azepan-1-yl(naphthalen-1-yl)methyl)phenol, NBO analysis was performed using the DFT/B3LYP method. researchgate.net The analysis revealed significant charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. For example, the analysis can quantify the stabilization energy from the interaction of a lone pair on the oxygen atom with antibonding orbitals of adjacent carbon-carbon bonds. While specific data for this compound is not published, the following table, adapted from the study on a similar compound, illustrates the type of information NBO analysis provides. researchgate.net

Table 2: Illustrative Natural Population Analysis for an Alkylaminophenol Derivative This table is based on data for 2-(azepan-1-yl(naphthalen-1-yl)methyl)phenol and serves as an example of NBO analysis results. researchgate.net

Atom No.Atom TypeNatural Charge (e)Natural Population (e)
C1Carbon-0.239416.23941
C2Carbon0.313625.68638
O11Oxygen-0.690408.69040
H12Hydrogen0.481330.51867
N33Nitrogen-0.57169-

Data sourced from a computational study on a different alkylaminophenol. researchgate.net

Quantum Chemical Studies of Stabilizing Interactions (e.g., Hydrogen Bonding)

Stabilizing interactions, particularly hydrogen bonds, are fundamental to molecular structure, recognition, and reactivity. Quantum chemical calculations are essential for characterizing these noncovalent interactions, providing detailed information on their geometry, strength, and electronic nature. nih.gov

Computational methods like DFT and Møller-Plesset perturbation theory (MP2) can accurately predict the geometries and binding energies of hydrogen-bonded complexes. mdpi.com For a molecule like this compound, both the hydroxyl group (-OH) and the secondary amine (-NH-) can act as hydrogen bond donors, while the oxygen and nitrogen atoms can also act as acceptors. Intramolecular hydrogen bonding between the phenol and amino groups, or intermolecular hydrogen bonding with solvent molecules or other reagents, would significantly influence its chemical and physical properties.

The Quantum Theory of Atoms in Molecules (QTAIM) is often used in conjunction with DFT to analyze the topology of the electron density and characterize the nature of the hydrogen bond. mdpi.comresearchgate.net By locating the bond critical point (BCP) between the hydrogen donor and acceptor, QTAIM can provide quantitative measures of bond strength, such as the electron density (ρ) and its Laplacian (∇²ρ) at the BCP. mdpi.com For example, in a study of hydrogen-bonded complexes between indole (B1671886) and various ketones, QTAIM analysis revealed moderate, closed-shell hydrogen bonds with electron densities at the BCP ranging from 0.010 to 0.019 atomic units. mdpi.com These computational tools allow for a deep understanding of how stabilizing interactions like hydrogen bonds dictate the behavior of molecules like this compound.

Derivatization Strategies and Functional Group Transformations for Research Applications

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime target for derivatization, allowing for significant alterations in the molecule's polarity, solubility, and binding characteristics. Etherification and esterification are the most common strategies employed for this purpose.

Etherification and Esterification

Etherification involves the conversion of the hydroxyl group into an ether linkage. This is typically achieved by reacting the phenol (B47542) with an alkyl halide or a similar electrophile in the presence of a base. The Williamson ether synthesis is a classic example of this transformation. organic-chemistry.org For instance, reacting 3-[Ethyl(hexyl)amino]phenol with an appropriate haloalkane would yield the corresponding ether derivative. These reactions can be catalyzed by various metal salts to improve efficiency. organic-chemistry.org

Esterification, the formation of an ester from the phenolic hydroxyl group, is another widely used derivatization technique. mdpi.com This can be accomplished through several methods, including the Fischer-Speier esterification, which involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst. mdpi.com Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used. The choice of the esterifying agent allows for the introduction of a wide array of functional groups, thereby fine-tuning the properties of the resulting molecule. For example, the esterification of similar phenolic compounds has been achieved using various carboxylic acids and their derivatives. mdpi.comftb.com.hr

Table 1: Examples of Etherification and Esterification Reactions on Phenolic Compounds This table is illustrative and provides examples of reaction types that could be applied to this compound based on known organic chemistry principles.

Reaction TypeReactantsCatalyst/ConditionsProduct Type
EtherificationPhenol, Alkyl HalideBase (e.g., NaOH, K2CO3)Alkyl Aryl Ether
EsterificationPhenol, Carboxylic AcidAcid Catalyst (e.g., H2SO4)Phenyl Ester
EsterificationPhenol, Acid Anhydride (B1165640)Base Catalyst (e.g., Pyridine)Phenyl Ester
EsterificationPhenol, Acid ChlorideBase (e.g., Pyridine, Et3N)Phenyl Ester

Modification of the Amino Group

The secondary amino group in this compound is another key site for chemical modification, enabling the synthesis of a diverse range of derivatives.

Acylation Reactions

Acylation of the amino group involves the introduction of an acyl group (R-C=O) and is a fundamental transformation in organic synthesis. This reaction is typically performed using acylating agents such as acid chlorides or anhydrides. For instance, the chemoselective acetylation of the amino group in 2-aminophenol (B121084) has been successfully carried out using vinyl acetate (B1210297) as the acyl donor and an immobilized lipase (B570770) as a catalyst, yielding N-(2-hydroxyphenyl)acetamide. acs.org This highlights the potential for selective acylation of the amino group in this compound, even in the presence of the phenolic hydroxyl group. The resulting amides often exhibit different chemical and physical properties compared to the parent amine.

Imination and Schiff Base Formation

The reaction of the amino group with carbonyl compounds, such as aldehydes and ketones, leads to the formation of imines, also known as Schiff bases. mediresonline.orgrsisinternational.org This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. jchemlett.com Schiff bases derived from aminophenols have been synthesized and characterized, demonstrating the feasibility of this reaction pathway. mediresonline.orgrsisinternational.orgscholarsresearchlibrary.com These compounds are of significant interest due to their coordination chemistry and diverse applications. The formation of a Schiff base from this compound would introduce an imine functionality, which can further participate in various chemical transformations.

Formation of Amidino Derivatives

The amino group can be converted into an amidino group. Amidino derivatives are of interest in medicinal chemistry, particularly as inhibitors of enzymes like thrombin. google.com.na The synthesis of amidino compounds can be achieved through various multi-component reactions. rsc.org This transformation would significantly alter the basicity and hydrogen bonding capabilities of the original amino group in this compound.

Cyclization to Form Nitrogen- and Oxygen-Containing Heterocycles

The strategic placement of the amino and hydroxyl groups on the aromatic ring of this compound provides a scaffold for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. researchgate.netacs.org These cyclization reactions can lead to the formation of fused ring systems with potential biological activities. For example, reactions of ortho-substituted anilines with various reagents can yield benzoxazoles, benzothiazoles, and benzimidazoles. organic-chemistry.org While this compound is a meta-substituted aminophenol, intramolecular cyclization or intermolecular reactions followed by cyclization could potentially lead to the formation of novel heterocyclic structures. For instance, the synthesis of quinolones from functionalized anilines has been reported, showcasing a pathway for creating complex heterocyclic systems from aminophenol-like precursors. researchgate.net

Benzoxazole (B165842) Derivatives

Benzoxazoles are a significant class of heterocyclic compounds widely utilized as scaffolds in medicinal chemistry and materials science. The synthesis of a benzoxazole ring system typically necessitates the condensation of a 2-aminophenol precursor with reagents such as carboxylic acids, aldehydes, or their equivalents. organic-chemistry.orgacs.orgijpbs.commdpi.com

Given that this compound possesses its amino and hydroxyl groups in a 1,3- (meta) arrangement, a direct intramolecular cyclization to form a benzoxazole ring is not chemically feasible. Therefore, the creation of benzoxazole derivatives from this starting material requires a preliminary synthetic sequence to rearrange the functional groups into the required 1,2- (ortho) configuration. A plausible research strategy would involve:

Regioselective Nitration: Introduction of a nitro group onto the aromatic ring at a position ortho to the existing hydroxyl group. The directing effects of the activating hydroxyl and amino groups must be carefully considered to achieve the desired regiochemistry.

Reduction of the Nitro Group: The newly introduced nitro group is then reduced to a primary amine, typically using standard catalytic hydrogenation or metal-acid systems. This transformation yields a 2,3-diaminophenol (B1330466) derivative, which contains the necessary o-aminophenol moiety.

Cyclization: The resulting ortho-aminophenol intermediate can then undergo cyclization with a variety of reagents to form the benzoxazole core. acs.org

The table below summarizes common reagents used for the final cyclization step.

Reagent ClassSpecific ExampleCatalyst/ConditionsReference
AldehydesBenzaldehydeBrønsted or Lewis acids, oxidative conditions acs.orgnih.gov
Carboxylic AcidsBenzoic AcidPolyphosphoric Acid (PPA), high temperature mdpi.com
OrthoestersTriethyl OrthoformateAcid catalysis (e.g., BF3OEt2) organic-chemistry.org
β-DiketonesAcetylacetoneBrønsted acid and CuI organic-chemistry.org

Phenoxazinone Derivatives

The phenoxazinone core is the chromophore responsible for the activity of several natural products, including the antibiotic actinomycin (B1170597). The biosynthesis and chemical synthesis of this moiety are of significant research interest. The primary route for forming the phenoxazinone system is the oxidative coupling of two molecules of a 2-aminophenol derivative. nih.govacademie-sciences.friitkgp.ac.in This reaction is often catalyzed by enzymes like phenoxazinone synthase or by transition metal complexes that mimic the enzyme's function. nih.govrsc.org

Similar to benzoxazole synthesis, derivatizing this compound into a phenoxazinone requires its conversion into a 2-aminophenol intermediate as described in section 6.3.1. Once the appropriate ortho-substituted precursor is obtained, it can be subjected to oxidative dimerization. Research in this area often focuses on developing and studying catalyst systems that perform this transformation efficiently.

Key research findings indicate that copper and cobalt complexes are particularly effective in mimicking phenoxazinone synthase activity. academie-sciences.friitkgp.ac.inrsc.org The reaction proceeds via the aerobic oxidation of the 2-aminophenol substrate to generate the 2-aminophenoxazin-3-one product. iitkgp.ac.in

Catalyst TypeMetal CenterKey FeaturesReference
EnzymeCopper (Type 1, 2, 3)Biological catalyst for actinomycin biosynthesis. nih.gov
Biomimetic ComplexCopper(II)Mononuclear and polynuclear complexes used to model enzyme activity. iitkgp.ac.inrsc.org
Biomimetic ComplexCobalt(II)/(III)Mixed-valence and mononuclear complexes show catalytic activity. academie-sciences.fr
LaccaseCopperEnzyme used for bioprocess synthesis of sulfonated phenoxazinones.

Benzothiazole and Benzimidazole (B57391) Synthesis

Benzothiazole and benzimidazole moieties are privileged structures in drug discovery, known for a wide range of biological activities. rsc.orgnih.gov Their synthesis from aromatic precursors relies on specific ortho-disubstituted starting materials.

Benzothiazole synthesis typically involves the condensation of a 2-aminothiophenol (B119425) with an aldehyde, carboxylic acid, or other carbonyl-containing compound. nih.govmdpi.combohrium.com

Benzimidazole synthesis is commonly achieved through the reaction of a 1,2-phenylenediamine with a suitable one-carbon synthon, such as an aldehyde or carboxylic acid. nih.govrsc.orgacs.org

To generate these derivatives from this compound, significant multi-step functional group transformations would be necessary to install the required ortho-substituents.

For Benzothiazole: A synthetic pathway would first require the generation of the 2-aminophenol intermediate. Subsequently, the hydroxyl group would need to be converted into a thiol group, a non-trivial transformation that could proceed through a Newman-Kwart rearrangement or other advanced synthetic methods, to yield the necessary 2-aminothiophenol precursor.

For Benzimidazole: A route would involve converting the phenolic hydroxyl group into an amino group. This could be approached through methods such as conversion to a triflate followed by amination, or via a Buchwald-Hartwig amination, to produce a 1,3-diaminobenzene derivative. A subsequent nitration and reduction sequence would be required to install the second amino group in the ortho position.

Once the requisite 2-aminothiophenol or 1,2-phenylenediamine precursors are synthesized, they can be cyclized using established methods to yield the target heterocyclic systems. nih.govmdpi.com

Derivatization for Enhanced Analytical Detectability

For research involving the quantification or identification of this compound in complex matrices, derivatization is a crucial step to improve its analytical properties for techniques like gas chromatography-mass spectrometry (GC-MS). libretexts.orgnih.gov Derivatization aims to increase the volatility, thermal stability, and detector response of the analyte. researchgate.netresearchgate.net The structure of this compound offers two primary sites for derivatization: the phenolic hydroxyl group and the secondary amine.

Silylation: This is a common method to derivatize polar functional groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can react with both the hydroxyl and amine groups to replace the active hydrogens with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.comsigmaaldrich.com For sterically hindered groups, the reaction can be driven to completion by using a catalyst like trimethylchlorosilane (TMCS) and by heating. phenomenex.comsigmaaldrich.com

Acylation: This strategy involves reacting the analyte with an acylating agent. Using fluorinated anhydrides (e.g., trifluoroacetic anhydride, TFAA) or chloroformates (e.g., heptafluorobutyl chloroformate) introduces fluorine atoms into the molecule. jfda-online.comnih.gov This significantly enhances the sensitivity for electron capture detection (ECD) and can produce characteristic fragmentation patterns in mass spectrometry. jfda-online.com Acylation is highly effective for both primary and secondary amines and phenols. researchgate.net

Derivatization MethodReagentTarget Functional Group(s)Analytical AdvantageReference
SilylationBSTFA, TMCS (catalyst)-OH, -NHIncreases volatility and thermal stability; improves peak shape. sigmaaldrich.com
AcylationTrifluoroacetic Anhydride (TFAA)-OH, -NHIncreases volatility; creates highly sensitive derivatives for ECD. jfda-online.com
AcylationHeptafluorobutyl Chloroformate (HFBCF)-NH, -OHForms stable derivatives with excellent ECD response. nih.gov
AlkylationPentafluorobenzyl Bromide (PFBBr)-OH (as phenolate)Forms derivatives with high ECD sensitivity; used for phenols. researchgate.net

Isotope Labeling and Hydrophobicity Tailoring for Research

Isotope Labeling: In modern research, particularly in pharmacokinetic and metabolic studies, stable isotope labeling is an indispensable tool. nuvisan.com Synthesizing an analog of this compound labeled with stable isotopes (e.g., Deuterium (B1214612) (D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)) allows it to be used as an ideal internal standard for quantitative mass spectrometry. nuvisan.com Because the labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same matrix effects, leading to highly accurate quantification.

Strategies for labeling this compound could include:

Synthesis from Labeled Precursors: Utilizing commercially available labeled starting materials, such as ethyl-d5-iodide, hexyl-d13-amine, or ¹⁵N-aniline, in the synthetic route.

Hydrogen-Deuterium Exchange: Employing specific catalysts or conditions to exchange protons on the molecule with deuterium from a source like heavy water (D₂O) or deuterated solvents (e.g., CD₃OD). google.comresearchgate.netnih.gov Ruthenium-based catalysts have been shown to facilitate deuteration at positions alpha and/or beta to a nitrogen atom in N-alkyl groups. google.com

Hydrophobicity Tailoring: The hydrophobicity (or lipophilicity) of a molecule is a critical parameter that influences its behavior in biological and chemical systems. For research applications, it may be desirable to modify the hydrophobicity of this compound to control properties like solubility, membrane permeability, or interaction with a solid phase. mdpi.comgoettingen-research-online.de

Methods for tailoring hydrophobicity include:

Modification of N-Alkyl Chains: The ethyl and hexyl groups can be systematically varied. Replacing the linear hexyl chain with a shorter, longer, or branched alkyl group would directly modulate the compound's lipophilicity.

Esterification/Etherification of the Phenol: The phenolic hydroxyl group can be converted to an ester or ether, for instance by reacting it with long-chain fatty acids, to create significantly more hydrophobic "phenolipid" structures. mdpi.combeilstein-journals.org

Non Clinical Research Applications in Materials Science and Chemical Synthesis

Role as Intermediates in Dye Synthesis

N-alkylated aminophenols are a well-established class of intermediates in the synthesis of a wide array of dyes. The presence of the amino group, a strong auxochrome, and the phenolic hydroxyl group, which can also influence the final color, makes these compounds highly versatile for producing various dyestuffs. While specific research detailing the use of 3-[Ethyl(hexyl)amino]phenol in dye synthesis is not extensively documented in publicly available literature, its structural similarity to other N-substituted aminophenols, such as N-ethyl-3-aminophenol, suggests its utility in this field. google.com N-ethyl-3-aminophenol is a known important intermediate in the manufacturing of dyes. google.com The synthesis of such dyes typically involves the reaction of the aminophenol with a diazonium salt or other coupling components to form azo dyes, or through condensation reactions to produce other classes of colorants. The ethyl and hexyl groups on the nitrogen atom of this compound would be expected to enhance the solubility of the resulting dyes in organic solvents and polymeric matrices, a desirable property for many applications.

Table 1: Analogous N-Alkylated Aminophenols and Their Application in Dye Synthesis

Compound Name Application in Dye Synthesis Reference
N-Ethyl-3-aminophenol Intermediate for various dyes. google.com
3-Diethylaminophenol Intermediate for dyes like methyl violet and crystal violet lactone. mit-ivy.com

This table presents data on compounds structurally similar to this compound to illustrate the typical applications of this chemical class in dye synthesis.

Precursors for Polymeric Materials (e.g., Polybenzoxazoles, Polyaniline Derivatives)

Aminophenols and their derivatives are crucial monomers for the synthesis of high-performance polymers, most notably polybenzoxazoles (PBOs). researchgate.net PBOs are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of PBOs often involves the polycondensation of bis-o-aminophenols with dicarboxylic acids or their derivatives. While this compound itself is not a bis-o-aminophenol, its structural motif is a key component of more complex monomers used for PBO synthesis. The N-alkylation in this compound could be a strategic modification to tailor the properties of the resulting polymer, such as improving its processability and solubility.

The general route to polybenzoxazoles involves the formation of a poly(hydroxy)amide precursor, which then undergoes thermal cyclodehydration to form the final PBO structure. google.com The incorporation of flexible alkyl chains, such as the hexyl group in this compound, into the polymer backbone can lead to materials with lower glass transition temperatures and enhanced solubility, making them suitable for a broader range of processing techniques. acs.org

Furthermore, aminophenols can be used to synthesize derivatives of polyaniline, a well-known conducting polymer. The presence of both an amino and a hydroxyl group on the aromatic ring can influence the electrochemical properties and environmental stability of the resulting polymer.

Table 2: Examples of Aminophenol-derived Monomers in Polymer Synthesis

Monomer Resulting Polymer Key Properties of Polymer Reference
4,6-diaminoresorcinol dihydrochloride Poly(p-phenylene benzobisoxazole) (PBO) High thermal and mechanical stability. researchgate.net
3,3'-dihydroxy-4,4'-diaminobiphenyl Polybenzoxazole High thermal stability. researchgate.net

This table provides examples of how aminophenol structures are incorporated into high-performance polymers, suggesting the potential role of this compound as a building block for functionalized polymers.

Building Blocks for Complex Organic Molecules

N-alkylated aminophenols are valuable building blocks in multi-step organic synthesis due to the differential reactivity of their functional groups. umich.edu The amino group can be protected while the phenolic hydroxyl group undergoes reaction, or vice versa, allowing for selective transformations at different sites of the molecule. researchgate.net This selective reactivity is crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. nih.gov

The synthesis of N-monoalkylated aminophenols can be challenging due to the potential for N,N-dialkylation and O-alkylation as side reactions. google.com However, various synthetic strategies have been developed to achieve selective N-alkylation, highlighting the importance of these compounds as synthetic intermediates. umich.eduresearchgate.net The presence of both ethyl and hexyl groups on the nitrogen atom of this compound suggests it is likely synthesized through a stepwise alkylation process.

This compound can serve as a scaffold for introducing further functionalities. For instance, the phenolic hydroxyl group can be converted into an ether or an ester, while the aromatic ring can undergo electrophilic substitution reactions, directed by the activating amino and hydroxyl groups. These transformations open up pathways to a wide range of complex molecular architectures.

Development of Novel Chemical Reagents and Catalysts

The structural features of this compound make it an interesting candidate for the development of novel chemical reagents and catalysts. The tertiary amino group can act as a base or a ligand for metal catalysts. The combination of a hard phenolic oxygen and a softer nitrogen atom makes it a potential bidentate ligand for various transition metals, which could find applications in catalysis.

For example, N-functionalized 2-aminophenols have been used as starting materials for catalyst ligands. nih.gov While this compound is a meta-substituted aminophenol, the principles of ligand design can be adapted. The lipophilic hexyl group could enhance the solubility of a metal complex in nonpolar organic solvents, which can be advantageous in certain catalytic reactions.

Furthermore, the aminophenol structure can be incorporated into more complex molecular frameworks to create organocatalysts. For instance, chiral aminophenols and their derivatives have been explored for their potential in asymmetric catalysis.

Applications in Analytical Methodology Development

Aminophenols and their derivatives have found applications in the development of analytical methodologies. Their electrochemical activity makes them suitable for the development of electrochemical sensors. The oxidation of the aminophenol moiety can be detected and quantified, providing a basis for sensing applications.

Moreover, the ability of the phenolic hydroxyl group and the amino group to interact with other molecules through hydrogen bonding and other non-covalent interactions makes them useful as recognition elements in chemical sensors. By modifying the structure of this compound, for example, by attaching it to a polymer or a solid support, it could be used to create selective sorbents for solid-phase extraction or as a stationary phase in chromatography for the separation of specific analytes. The N-alkyl groups can also be varied to fine-tune the selectivity and retention characteristics in chromatographic applications.

Future Research Directions and Emerging Paradigms in Aminophenol Chemistry

Exploration of Novel Synthetic Pathways

The development of efficient, sustainable, and high-yield synthetic routes is a cornerstone of modern organic chemistry. researchandmarkets.comtheinsightpartners.com While traditional methods for synthesizing aminophenols, such as the reduction of nitrophenols, are well-established, future research on 3-[Ethyl(hexyl)amino]phenol should focus on more advanced and greener methodologies.

Recent advancements in catalysis and reaction engineering offer promising avenues. For instance, catalytic transfer hydrogenation using formic acid or other hydrogen donors presents a greener alternative to traditional reduction methods that use metal hydrides or high-pressure hydrogen gas. Another emerging area is the use of bimetallic nanoparticles on supported ionic liquid phases (SILPs), which have shown high efficiency in the tandem reduction and decarboxylation of substituted nitro- and hydroxybenzoic acids to produce aminophenols. acs.org Investigating a similar multifunctional catalytic system could provide a direct pathway to this compound from readily available precursors.

Furthermore, exploring cycloaddition reactions, such as the Diels-Alder reaction, could offer novel strategies for constructing the substituted aminophenol core. Theoretical and experimental studies have demonstrated the utility of [4+2] cycloadditions for accessing complex functionalized phenols and aminophenols. acs.org Adapting such a strategy could provide a convergent and regioselective route to this compound and its derivatives.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic StrategyPotential AdvantagesKey Research Objective
Catalytic Transfer Hydrogenation Avoids high-pressure H₂; uses greener reagents.Optimization of catalyst (e.g., Pd/C, Ru/C) and hydrogen donor for the specific substrate.
Multifunctional SILP Catalysis Enables tandem reactions; high selectivity and yield. acs.orgDesign of a FeRu@SILP+IL-NEt₂ catalyst tailored for the precursors of this compound. acs.org
[4+2] Cycloaddition High regioselectivity; convergent synthesis. acs.orgDesign of appropriate diene and dienophile precursors bearing the ethyl and hexyl groups.
Chemo-enzymatic Synthesis High selectivity; mild reaction conditions.Screening for lipases or other enzymes capable of catalyzing key steps in the synthesis. mdpi.com

Advanced Mechanistic Elucidation of Complex Transformations

A profound understanding of reaction mechanisms is critical for optimizing reaction conditions, minimizing byproducts, and controlling stereoselectivity. For transformations involving this compound, future research should employ a combination of experimental and computational techniques to unravel the intricate details of its reactivity.

For example, when this compound is used as a building block for more complex molecules, such as pharmaceuticals or functional dyes, the reaction pathways can be intricate. Kinetic studies, in-situ spectroscopic monitoring (e.g., ReactIR, NMR), and the isolation and characterization of reaction intermediates are essential. Isotope labeling studies can definitively track the movement of atoms throughout a reaction.

Recent research has highlighted the power of computational chemistry in understanding mechanisms, such as the role of non-covalent interactions in directing reaction outcomes or the elucidation of elusive intermediates like iminium ions in condensation reactions. acs.orgcolorado.edu Applying these advanced techniques to reactions involving this compound, such as its polymerization or its use in multicomponent reactions, will be crucial for rational process development.

Integration of Computational Methods for Predictive Chemistry

Computational chemistry has transitioned from a specialized tool to an integral part of chemical research, enabling the prediction of molecular properties and reactivity. theaic.org For this compound, Density Functional Theory (DFT) and other quantum chemical methods can provide invaluable insights before a single experiment is conducted.

Future computational studies should focus on creating a comprehensive in-silico profile of the molecule. This includes calculating key quantum chemical parameters to predict its behavior in various chemical environments. researchgate.net For instance, the analysis of Frontier Molecular Orbitals (HOMO-LUMO) can predict the most likely sites for electrophilic and nucleophilic attack, while the calculation of molecular electrostatic potential (MEP) maps can visualize charge distribution and reactivity hotspots. rsc.org

These predictive models can accelerate research by:

Screening Virtual Libraries: Computationally designing and evaluating the properties of potential derivatives of this compound before committing to their synthesis.

Predicting Spectroscopic Signatures: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds derived from this compound. theaic.org

Modeling Reaction Energetics: Determining the activation barriers and reaction energies for proposed synthetic pathways to identify the most thermodynamically and kinetically favorable routes.

Table 2: Key Computational Parameters for Predicting the Reactivity of this compound

ParameterPredicted PropertyResearch Application
HOMO/LUMO Energies Electron-donating/accepting ability; chemical reactivity. researchgate.netGuiding the design of reactions (e.g., oxidation, electrophilic substitution).
Molecular Electrostatic Potential (MEP) Sites for electrophilic and nucleophilic attack. Predicting regioselectivity in functionalization reactions.
Dipole Moment & Polarizability Intermolecular interactions; solubility. Formulating the compound in different solvent systems; predicting material properties.
Bond Dissociation Energies Chemical stability; antioxidant potential.Assessing stability under various conditions and potential as a radical scavenger.

Development of Aminophenol-Based Smart Materials

"Smart materials" that respond to external stimuli (e.g., pH, light, temperature, electric potential) are at the forefront of materials science. Conducting polymers derived from aminophenols, such as poly(aminophenol), have shown promise as chemical sensors and in energy storage applications. researchgate.netacs.orgresearchgate.net

A significant future direction is to investigate this compound as a monomer for the synthesis of novel functional polymers. The presence of the ethyl and hexyl groups on the nitrogen atom could impart unique properties to the resulting polymer, such as:

Enhanced Solubility: The alkyl chains could improve solubility in organic solvents, facilitating processing and film formation.

Tailored Morphology: The steric bulk of the substituents could influence polymer chain packing, leading to materials with controlled porosity and surface area. researchgate.net

Modified Electronic Properties: The electron-donating nature of the alkyl groups would modulate the electronic properties of the polymer, potentially enhancing its sensitivity and selectivity as a sensor for specific analytes. nih.gov

Research should focus on the electrochemical or chemical polymerization of this compound and the thorough characterization of the resulting polymer's structural, thermal, and electronic properties. researchgate.net Subsequent studies could explore its application in developing flexible sensors for environmental monitoring or as a component in anti-corrosive coatings. acs.orgresearchgate.net

Design of New Functional Derivations for Specific Research Objectives

The true value of a chemical building block lies in its potential for derivatization to create a wide array of functional molecules. google.comgoogle.com.qa The structure of this compound, with its reactive phenolic hydroxyl group and the aromatic ring, offers multiple sites for functionalization.

Future research should be directed towards designing and synthesizing novel derivatives for specific, high-value applications. This could involve:

Pharmaceutical Intermediates: Using the aminophenol as a scaffold to synthesize analogs of existing drugs or novel chemical entities for biological screening. Phenethanolamine derivatives, for example, are known for their use in treating respiratory diseases. google.com

Azo Dyes and Pigments: Coupling with diazonium salts to create novel dyes. The ethyl and hexyl groups could enhance the solubility of the dye in specific media or tune its color and lightfastness properties. kajay-remedies.com

Polymer Additives: Derivatizing the phenol (B47542) group to create antioxidants or UV stabilizers that can be incorporated into polymer matrices to improve their durability. The long hexyl chain could enhance compatibility with nonpolar polymers.

A systematic approach, possibly guided by computational screening as described in section 8.3, would be the most efficient way to identify and prioritize target derivatives with the highest potential for success in their intended applications.

Q & A

Q. Basic

  • HPLC : Reverse-phase columns (e.g., Newcrom R1) with acetonitrile/water + 0.1% H₃PO₄ (UV detection at 254 nm) .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm ethyl/hexyl chain integration and aromatic substitution patterns .
  • MS : ESI-MS for molecular ion validation (expected m/z: 237.3 [M+H]⁺) .

How can contradictions in reported bioactivity data (e.g., enzyme inhibition efficacy) be systematically addressed?

Q. Advanced

  • Assay standardization : Compare IC₅₀ values under consistent pH, temperature, and co-solvent conditions (e.g., DMSO ≤1% v/v) .
  • Structural analogs : Test derivatives (e.g., 3-[Ethyl(3-hydroxypropyl)amino]phenol) to isolate substituent effects on activity .
  • Meta-analysis : Use databases (PubChem, ChEMBL) to contextualize potency ranges for phenolic amines in similar targets .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (PAC-1: 2.1 mg/m³) .
  • Spill management : Absorb with diatomaceous earth and dispose as hazardous waste .

How would you design a study to evaluate the enzyme inhibition kinetics of this compound?

Q. Advanced

  • Assay setup : Fluorescent substrate assays (e.g., for DPP-IV) with varying inhibitor concentrations (0.1–100 µM).
  • Controls : Include known inhibitors (e.g., TMC-2A) and blank reactions to normalize non-specific binding .
  • Data analysis : Fit to Michaelis-Menten models using nonlinear regression (GraphPad Prism) to calculate Kᵢ and mechanism (competitive/uncompetitive) .

How do structural modifications (e.g., alkyl chain length) influence the physicochemical properties of this compound?

Q. Advanced

  • LogP : Increasing hexyl chain length elevates hydrophobicity (LogP from 1.2 to 3.5) .
  • Solubility : Ethyl groups enhance aqueous solubility (∼15 mg/mL) compared to bulkier analogs .
  • Bioavailability : Methylation of the amino group reduces plasma protein binding, improving CNS penetration .

What purification strategies are effective for isolating this compound from reaction mixtures?

Q. Basic

  • Liquid-liquid extraction : Partition between ethyl acetate and brine to remove polar impurities.
  • Column chromatography : Silica gel eluted with CH₂Cl₂/MeOH (95:5) gradients .
  • Recrystallization : Use hexane/ethyl acetate (1:3) to obtain high-purity crystals (>98%) .

What computational approaches are suitable for predicting the mechanism of action of this compound?

Q. Advanced

  • Docking studies : AutoDock Vina to model interactions with enzyme active sites (e.g., γ-secretase) .
  • MD simulations : GROMACS for assessing ligand-receptor stability over 100-ns trajectories .
  • QSAR : Build models with MOE descriptors (e.g., topological polar surface area) to predict bioactivity .

How stable is this compound under varying storage conditions?

Q. Basic

  • Short-term : Stable in amber vials at 4°C for 30 days (HPLC purity >95%) .
  • Long-term : Store desiccated at -20°C; avoid light to prevent phenolic oxidation .

How can an HPLC method be adapted for mass spectrometry compatibility when analyzing this compound?

Q. Advanced

  • Mobile phase : Replace H₃PO₄ with 0.1% formic acid to enhance ionization .
  • Column : Use 2.7 µm fused-core C18 particles for rapid separations (3-minute runtime).
  • MS settings : ESI+ mode, capillary voltage 3.5 kV, source temperature 150°C .

How should conflicting toxicity data (e.g., LD₅₀ variability) be interpreted for risk assessment?

Q. Advanced

  • Dose-range studies : Conduct acute toxicity tests in rodents (OECD 423) at 50–500 mg/kg to refine LD₅₀ .
  • Metabolite profiling : Identify toxic intermediates (e.g., quinone imines) via LC-MS/MS .
  • Species-specific effects : Compare hepatotoxicity in human HepG2 vs. rat hepatocytes to extrapolate risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.